molecular formula C11H12N4O B14579578 5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide CAS No. 61485-01-6

5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide

Cat. No.: B14579578
CAS No.: 61485-01-6
M. Wt: 216.24 g/mol
InChI Key: XAMOYRMUODVJTJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide can be achieved through various methods. One common method involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . Another approach is a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives. These products can have different bioactive properties and applications.

Scientific Research Applications

5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 5-aminopyrazole derivatives, such as:

Uniqueness

5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern and bioactive properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

61485-01-6

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-amino-3-(4-methylphenyl)pyrazole-1-carboxamide

InChI

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)9-6-10(12)15(14-9)11(13)16/h2-6H,12H2,1H3,(H2,13,16)

InChI Key

XAMOYRMUODVJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C(=O)N

Origin of Product

United States

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